2-Chloro-2-methylpropionaldehyde oxime

Description

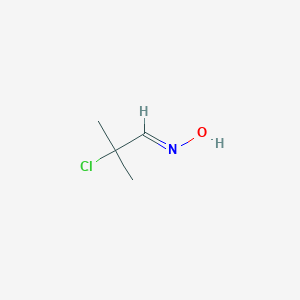

2-Chloro-2-methylpropionaldehyde oxime (CAS: 18537-69-4; EC: 242-410-4) is a halogenated oxime derivative characterized by a chloro and methyl group on the α-carbon of the aldehyde oxime backbone.

Propriétés

Numéro CAS |

18537-69-4 |

|---|---|

Formule moléculaire |

C4H8ClNO |

Poids moléculaire |

121.56 g/mol |

Nom IUPAC |

N-(2-chloro-2-methylpropylidene)hydroxylamine |

InChI |

InChI=1S/C4H8ClNO/c1-4(2,5)3-6-7/h3,7H,1-2H3 |

Clé InChI |

SZGTXZBWWMKXMH-ZZXKWVIFSA-N |

SMILES |

CC(C)(C=NO)Cl |

SMILES isomérique |

CC(C)(/C=N/O)Cl |

SMILES canonique |

CC(C)(C=NO)Cl |

Autres numéros CAS |

18537-69-4 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Synthesis of Oxime Derivatives

Oximes, including 2-chloro-2-methylpropionaldehyde oxime, serve as important intermediates in organic synthesis. They can be converted into nitriles, amines, and other functional groups through various chemical reactions. The stability of the chloroaldehyde moiety enhances the reactivity of the oxime, facilitating its use in synthesizing complex organic molecules .

Role in Coordination Chemistry

Oxime derivatives have shown promise in coordination chemistry due to their ability to form stable complexes with metal ions. This characteristic is particularly useful in catalysis and material science. The oxime functionality can stabilize metal complexes, which are essential for various catalytic processes .

Oxime Radicals in Synthesis

Recent studies have highlighted the potential of oxime radicals derived from compounds like this compound. These radicals are valuable intermediates for selective oxidation processes and can participate in cyclization reactions that lead to the formation of complex cyclic structures . This application is particularly relevant in developing new synthetic methodologies.

Pharmacophore Development

Oximes are recognized as versatile pharmacophores in medicinal chemistry. They exhibit a range of biological activities and have been investigated for their potential as therapeutic agents against various diseases. The structural diversity offered by oximes allows for the design of new drugs with improved efficacy and selectivity .

Antimicrobial Activity

Research has indicated that certain oxime derivatives possess antimicrobial properties, making them candidates for developing new antibacterial and antifungal agents. The presence of the chloro group may enhance their biological activity by improving interaction with microbial targets .

Crop Protection Agents

Oximes are being explored as active ingredients in crop protection products due to their ability to inhibit certain pests and diseases. Their effectiveness as pesticides can be attributed to their mode of action at the biochemical level, where they interfere with metabolic pathways in target organisms .

Herbicide Development

The unique chemical properties of this compound make it a candidate for herbicide formulation. Research into its efficacy against specific weed species has shown promise, suggesting that it could be developed into a commercial herbicide product .

Case Study 1: Synthesis of New Oxime Derivatives

In a recent study, researchers synthesized a series of oxime derivatives from this compound through various reaction pathways. The resulting compounds were evaluated for their reactivity and potential applications in organic synthesis, demonstrating the versatility of this starting material .

Case Study 2: Antimicrobial Screening

A study evaluating the antimicrobial properties of several oxime derivatives found that compounds derived from this compound exhibited significant activity against Gram-positive bacteria. This highlights the potential for developing new antibacterial agents based on this compound .

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxime Compounds

The following section compares 2-chloro-2-methylpropionaldehyde oxime with structurally or functionally related oximes, emphasizing differences in toxicity, applications, and biochemical interactions.

(3Z)-5-Chloro-3-(Hydroxyimino)indolin-2-one (OXIME)

- Structure: An indolinone-based oxime with a chloro substituent on the aromatic ring.

- Applications: Demonstrated efficacy in mitigating hyperglycemia and hepatic damage induced by organophosphorus (OP) pesticide exposure in rats. It reactivates cholinesterase activity and enhances hepatic glycogen synthesis .

- Key Difference : Unlike this compound, OXIME has a fused aromatic system, enabling interactions with enzymatic targets like catalase and glutathione reductase.

Oxime K027

- Structure : A bis-pyridinium oxime.

- Applications : Acts as a cholinesterase reactivator for OP poisoning. Comparative studies show superior blood-brain barrier penetration relative to obidoxime and HI-6, making it promising for treating neurotoxic effects .

- Key Difference : K027’s charged pyridinium groups enhance solubility and target affinity, contrasting with the neutral, aliphatic structure of this compound.

4-Methylpentan-2-one Oxime (CAS 105-44-2)

- Structure : A branched aliphatic oxime with a ketone backbone.

- Applications: Used in non-biocidal antifouling paints for boats.

- Toxicity : Classified as harmful if swallowed (H302), skin irritant (H315), and eye irritant (H319) .

- Key Difference : Its industrial application contrasts with the undefined use of this compound. The methyl branching reduces electrophilicity, lowering reactivity compared to chloro-substituted oximes.

Phosgene Oxime (CX)

- Structure : Dichloro-oxime (Cl₂C=N-OH).

- Applications : A chemical warfare agent with vesicant and cytotoxic properties.

- Toxicity : Extremely hazardous; AEGL-1 (10-minute exposure) is 0.017 mg/m³, causing severe respiratory and dermal damage .

- Key Difference : The presence of two chlorine atoms adjacent to the oxime group increases electrophilicity and reactivity, resulting in extreme toxicity absent in this compound.

Data Table: Comparative Analysis of Oxime Derivatives

Research Findings and Mechanistic Insights

- Reactivity : Chloro-substituted oximes (e.g., phosgene oxime) exhibit higher electrophilicity due to electron-withdrawing Cl groups, enhancing their ability to react with nucleophilic sites in biological systems . In contrast, this compound’s single chlorine and methyl group may reduce reactivity, aligning with its lack of acute toxicity classification .

- Therapeutic Potential: OXIME and K027 demonstrate how structural modifications (e.g., aromatic rings, charged groups) optimize interactions with enzymes like cholinesterase, a feature absent in simpler aliphatic oximes .

- Industrial vs. Biomedical Use : The application spectrum ranges from antifouling agents (4-methylpentan-2-one oxime) to chemical weapons (phosgene oxime), underscoring the importance of substituent effects on functionality .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-2-methylpropionaldehyde oxime, and how can purity be optimized?

- Methodology :

- Synthesis : Use a condensation reaction between 2-chloro-2-methylpropionaldehyde and hydroxylamine hydrochloride under alkaline conditions. Adjust reaction time (4–6 hours) and temperature (60–80°C) to maximize yield .

- Purification : Employ fractional distillation (boiling point ~51°C) followed by recrystallization in ethanol/water mixtures. Monitor purity via GC-MS or HPLC (>95% target) .

- Characterization : Confirm structure via H/C NMR (δ 9.2 ppm for oxime proton) and FTIR (C=N stretch at ~1640 cm) .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodology :

- Stability : Store in amber glass vials at –20°C under inert gas (N/Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture or light .

- Decomposition Monitoring : Use TGA to assess thermal stability (decomposition onset >120°C) and periodic NMR to detect degradation products (e.g., aldehydes) .

Q. What safety protocols are critical during experimental handling of this compound?

- Methodology :

- PPE : Use N100/P3 respirators, nitrile gloves, and chemical-resistant aprons. Conduct experiments in fume hoods with secondary containment .

- Spill Management : Neutralize spills with sodium bicarbonate, collect using non-sparking tools, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Mechanistic Insights : Simulate reaction pathways with transition-state analysis (e.g., SN2 vs. SN1 mechanisms) and compare with experimental kinetics .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodology :

- Solubility Profiling : Use shake-flask method across solvents (water, DMSO, ethanol) at 25°C. Validate via UV-Vis spectroscopy and Karl Fischer titration for water content .

- Data Reconciliation : Apply Hansen solubility parameters to explain discrepancies (e.g., polar vs. nonpolar solvent interactions) .

Q. How to design a toxicological risk assessment framework for acute exposure?

- Methodology :

- AEGL Derivation : Use human volunteer data (if available) or extrapolate from rodent LC values. Apply uncertainty factors (UF=3–10) for interspecies variability .

- In Vitro Assays : Evaluate cytotoxicity in HEK293 cells via MTT assay. Measure IC and compare with structurally similar oximes (e.g., phosgene oxime) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.